3-hydroxy-N-methyl-3-phenylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-hydroxy-N-methyl-3-phenylpropanamide |
InChI |
InChI=1S/C10H13NO2/c1-11-10(13)7-9(12)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H,11,13) |
InChI Key |
LIUQUIPHRFFOIE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for 3 Hydroxy N Methyl 3 Phenylpropanamide
Kinetic Resolution Strategies for Optically Pure 3-hydroxy-N-methyl-3-phenylpropanamide
Kinetic resolution has emerged as a powerful strategy for separating racemic mixtures. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity.
Planar-Chiral DMAP Catalyst Applications in β-Hydroxy Ester Derivatization
A significant advancement in the non-enzymatic kinetic resolution of racemic β-hydroxy esters has been the application of planar-chiral 4-(dimethylaminopyridine) (DMAP) derivatives. nih.govnih.gov Specifically, a ferrocenyl-based DMAP catalyst has demonstrated high efficiency and selectivity in the acylation of a variety of secondary alcohols. nih.gov
In the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate, the precursor to the target amide, this planar-chiral DMAP catalyst facilitates the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. nih.govmdpi.com This process has achieved excellent selectivity factors and high enantiomeric excess for a range of aromatic β-hydroxy esters. nih.govresearchgate.net For the synthesis of the precursor to (S)-3-hydroxy-N-methyl-3-phenylpropanamide, the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate was performed, yielding the (S)-enantiomer with 99% enantiomeric excess (ee). mdpi.com
The effectiveness of this resolution is influenced by reaction conditions. Studies have shown that the reaction proceeds efficiently in tert-amyl alcohol using acetic anhydride (B1165640) as the acylating agent. nih.gov The selectivity of the reaction is also sensitive to temperature and the presence of additives like triethylamine. nih.gov Research indicates that electron-withdrawing substituents on the aromatic ring of the β-hydroxy ester substrate can lead to higher selectivity. researchgate.net
Table 1: Kinetic Resolution of Aromatic β-Hydroxy Esters using a Planar-Chiral DMAP Catalyst
| Substrate (rac-2) | Yield of (S)-2 (%) | ee of (S)-2 (%) | Selectivity Factor (s) |
|---|---|---|---|
| Ethyl 3-hydroxy-3-phenylpropanoate (rac-2a) | 32 | 99 | 107 |
| Ethyl 3-hydroxy-3-(4-fluorophenyl)propanoate | 45 | 95 | 22 |
| Ethyl 3-hydroxy-3-(4-chlorophenyl)propanoate | 43 | 97 | 40 |
| Ethyl 3-hydroxy-3-(4-bromophenyl)propanoate | 42 | 98 | 60 |
| Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate | 23 | 99 | 80 |
Data sourced from a study on non-enzymatic kinetic resolution. researchgate.net
Subsequent Amidation for Stereoconservative Transformation
Following the kinetic resolution, the enantiomerically enriched (S)-ethyl 3-hydroxy-3-phenylpropanoate is converted to the target amide. This transformation is achieved through amidation with aqueous methylamine. nih.govmdpi.com Crucially, this step proceeds with retention of the stereochemical configuration, ensuring that the high enantiopurity of the ester is transferred to the final product, (S)-3-hydroxy-N-methyl-3-phenylpropanamide. mdpi.com The reaction yields the desired β-hydroxy amide in high purity (99% ee) and good yield (85%). mdpi.com
Emerging Asymmetric Catalysis Approaches Relevant to β-Hydroxy Amide Synthesis
While kinetic resolution is effective, researchers are continuously exploring more direct asymmetric methods to synthesize chiral β-hydroxy amides, aiming for higher efficiency and atom economy.
Asymmetric Hydrogenation of α-Keto Amide Precursors
A promising alternative route involves the asymmetric hydrogenation of α-keto amides. This method directly establishes the chiral hydroxyl group. For instance, highly enantioselective iridium-catalyzed hydrogenation of α-keto amides has been developed, achieving excellent conversions and enantioselectivities (up to >99% ee) for the synthesis of α-hydroxy amides. researchgate.net Similarly, asymmetric transfer hydrogenation (ATH) of α-keto-1,4-diamides using a tethered Ru/TsDPEN catalyst has also shown high enantiomeric excess. nih.govacs.org These methodologies, while not yet explicitly reported for the direct synthesis of this compound, represent a highly relevant and potent strategy for its future enantioselective synthesis from an appropriate α-keto amide precursor.
Process Optimization for Scalable Production of this compound
For the industrial application of any synthetic method, scalability and process optimization are paramount. While specific large-scale production data for this compound is not extensively published in the reviewed literature, general principles of process optimization would apply. Key areas for optimization would include catalyst loading, reaction concentration, temperature control, and purification methods to ensure a cost-effective, safe, and sustainable manufacturing process. The development of robust and scalable synthetic routes is an ongoing area of chemical research. google.com
Stereochemical Investigations of 3 Hydroxy N Methyl 3 Phenylpropanamide
Chiral Recognition and Enantiomeric Purity Assessment
Chiral recognition is the process by which a chiral system interacts differently with the two enantiomers of a chiral compound. This principle is fundamental to the separation and analysis of enantiomers, a process crucial for determining enantiomeric purity. nih.govmdpi.com The assessment of enantiomeric purity for compounds like 3-hydroxy-N-methyl-3-phenylpropanamide relies on advanced analytical methods capable of distinguishing between these mirror-image isomers. nih.gov
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for enantiomeric separation. nih.govsigmaaldrich.commz-at.de CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. sigmaaldrich.com For β-hydroxy amides and related structures, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., vancomycin (B549263) or teicoplanin) are particularly effective. mz-at.desigmaaldrich.comnih.gov The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic mode, is optimized to achieve the best resolution. sigmaaldrich.comsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful method for determining enantiomeric purity. researchgate.net In the absence of a chiral influence, the NMR spectra of two enantiomers are identical. However, by using a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomers, which have distinct NMR spectra. researchgate.net New chiral aryl methoxyacetic acids have been developed as reagents for this purpose, leading to significant separation of NMR signals for the resulting diastereomeric esters or amides. researchgate.net Alternatively, chiral solvating agents or chiral shift reagents can be added to the NMR sample to induce observable differences in the chemical shifts of the enantiomers. nih.gov The self-induced diastereomeric anisochrony (SIDA) effect, where molecules self-associate to form diastereomeric aggregates, can also be exploited for NMR-based enantiomeric purity analysis in some cases. nih.gov
The following table summarizes common techniques used for the chiral recognition and enantiomeric purity assessment of chiral compounds like this compound.
| Technique | Principle | Common Reagents/Phases | Key Advantages |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leading to separation. sigmaaldrich.commz-at.de | Polysaccharide-based (Cellulose, Amylose); Macrocyclic glycopeptide-based (Vancomycin, Teicoplanin). mz-at.desigmaaldrich.com | High resolution, accurate quantification, applicable for preparative scale-up. sigmaaldrich.com |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers with distinct NMR spectra using a Chiral Derivatizing Agent (CDA). researchgate.net | Methoxy(trifluoromethyl)phenylacetic acid (MTPA), Methoxy(phenyl)acetic acid (MPA), other chiral acids. researchgate.net | Provides structural information, no separation needed, direct measurement of enantiomeric ratio. nih.gov |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. nih.gov | Cyclodextrins, crown ethers. nih.gov | High efficiency, small sample volume, rapid analysis. nih.gov |
Diastereoselective Synthesis and Stereoisomeric Differentiation
The synthesis of specific stereoisomers of this compound requires diastereoselective methods. Such syntheses are crucial when additional chiral centers are present in the molecule or during reactions involving chiral reagents. For instance, the synthesis of related chiral β-hydroxy acids can be achieved through the mercury cyclisation of hemiamidals, which produces diastereoisomeric mixtures of oxazinanones that are readily separated by silica (B1680970) gel chromatography. rsc.org
A common strategy for synthesizing β-hydroxy amides involves the aminolysis of a corresponding β-hydroxy ester, such as methyl 3-hydroxy-3-phenylpropanoate. marquette.edunih.gov The synthesis of the ester precursor itself can be achieved through various methods, including the Reformatsky reaction or aldol-type reactions. organic-chemistry.org The stereochemistry of the final amide is dependent on the stereochemistry of the starting ester. Enantiopure β-hydroxy esters can be obtained through kinetic resolution using catalysts. researchgate.net For example, a planar-chiral DMAP derivative has been used for the kinetic resolution of racemic aromatic β-hydroxy esters. researchgate.net
Once diastereomers are synthesized, they must be differentiated and separated. Chromatographic methods, particularly silica gel column chromatography, are often effective for separating diastereomers, which have different physical properties. rsc.org Spectroscopic techniques are also vital for differentiation. NMR spectroscopy can distinguish between diastereomers due to the different chemical environments of the nuclei in each isomer. researchgate.net Furthermore, diastereomers can exhibit distinct differences in their absorbance spectra, allowing for their differentiation and quantification. nih.gov
Below is a table outlining a potential synthetic approach and differentiation methods for diastereomers.
| Step | Description | Purpose |
| 1. Synthesis of Precursor | Synthesis of a chiral precursor, such as an α-substituted-β-keto ester. marquette.edu | Introduce the necessary carbon skeleton and functional groups for subsequent reactions. |
| 2. Diastereoselective Reaction | A reaction that creates a new stereocenter, such as the reduction of a ketone to a hydroxyl group using a stereoselective reducing agent. marquette.edugoogle.com | To control the formation of one diastereomer over another. |
| 3. Separation | Separation of the resulting diastereomeric mixture using silica gel chromatography. rsc.org | To isolate the desired pure diastereomer. |
| 4. Differentiation | Analysis of the separated isomers using NMR spectroscopy or UV/Vis spectroscopy. researchgate.netnih.gov | To confirm the identity and stereochemistry of each isomer. |
Conformational Analysis and Preferred Geometries
The three-dimensional shape and flexibility of this compound are determined by the rotations around its single bonds. A key structural feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond. pku.edu.cnlibretexts.org This is due to the delocalization of the lone pair of electrons from the nitrogen atom to the carbonyl group, which gives the C-N bond partial double-bond character. pku.edu.cn This resonance stabilization requires the atoms of the amide group to be coplanar and results in a significant rotational barrier of about 19 kcal/mol. libretexts.org
This restricted rotation leads to the existence of cis and trans conformational isomers with respect to the amide bond. libretexts.org For secondary amides like this compound, the trans conformation, where the phenyl group (attached to C3) and the methyl group (on the nitrogen) are on opposite sides of the C-N bond, is generally more stable than the cis conformation to minimize steric hindrance. nih.gov
The preferred geometries and dynamic processes of amides are investigated using both experimental and computational methods. Temperature-dependent NMR spectroscopy is a powerful tool for studying the rotational barrier around the amide bond. azom.com At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for the cis and trans conformers. pku.edu.cnazom.com As the temperature increases, rotation becomes faster, causing these signals to broaden and eventually coalesce into a single averaged signal. azom.com In addition to experimental techniques, computational methods such as Density Functional Theory (DFT) simulations are used to calculate the energies of different conformations, predict the most stable geometries, and analyze the electronic structure of the molecule. researchgate.net
The table below details the key characteristics of the amide bond that influence the molecule's conformation.
| Feature | Description | Consequence |
| Partial Double-Bond Character | The C-N bond has characteristics between a single and a double bond due to resonance. pku.edu.cn | Restricted rotation around the C-N bond; planarity of the amide group. libretexts.org |
| Rotational Barrier | A significant energy barrier (approx. 19 kcal/mol) must be overcome for rotation to occur. libretexts.org | Existence of distinct cis and trans isomers observable at room temperature. azom.com |
| Bond Lengths | The C-N bond length (approx. 1.32 Å) is shorter than a typical C-N single bond, while the C=O bond is slightly longer than in ketones. nih.gov | Reflects the resonance hybridization and affects the overall geometry. |
| Dipole Moment | Amides possess a large dipole moment (approx. 3.7-3.8 D) due to the charge separation in the resonance structure. libretexts.org | Influences intermolecular interactions, such as hydrogen bonding. |
Mechanistic Elucidation of Reactions Involving 3 Hydroxy N Methyl 3 Phenylpropanamide
Reaction Pathway Analysis of Amidation and Reduction Processes
The formation of the β-hydroxy amide structure of 3-hydroxy-N-methyl-3-phenylpropanamide can be achieved through various synthetic routes, primarily involving amidation and the reduction of a carbonyl group.
Amidation Pathways: A key method for forming the N-methylpropanamide structure is through amidation, where an amine attacks a carboxylic acid derivative. A relevant mechanistic pathway involves the nucleophile-induced ring-opening of a lactone, such as a coumarin (B35378) derivative, by an amine. acs.org In a related synthesis, 4-hydroxycoumarin (B602359) reacts with an aniline (B41778) to generate a 3-hydroxy-3-(2-hydroxyphenyl)-N-arylacrylamide intermediate. acs.org This process is initiated by the nucleophilic attack of the amine on the ester carbonyl of the lactone ring, leading to its opening and the formation of an amide bond. acs.org This intermediate exists in equilibrium with its 1,3-diketo tautomer, which can then undergo further reactions. acs.org
Reduction Pathways: The hydroxyl group in this compound is commonly introduced via the reduction of a corresponding β-keto amide. The choice of reducing agent is critical for the stereochemical outcome, where different reagents can lead to either racemic or chiral products. nih.gov For instance, synthetic methods for the related compound N-methyl-3-phenyl-3-hydroxy-propylamine often start with a propiophenone (B1677668) derivative. chemicalbook.com An initial Mannich reaction can be used to introduce the amino group, followed by a reduction step where the ketone is converted to a secondary alcohol. google.com This reduction is a pivotal step in establishing the hydroxyl group at the C3 position.
The table below outlines the key reaction types involved in the synthesis of the core structure.
Interactive Table: Key Reaction Pathways
| Reaction Type | Starting Material (Example) | Intermediate/Product | Mechanistic Role |
|---|---|---|---|
| Amidation | 4-Hydroxycoumarin + Methylamine | 3-Hydroxy-3-(2-hydroxyphenyl)-N-methylpropanamide | Forms the amide bond via nucleophilic acyl substitution/ring-opening. acs.org |
| Reduction | 3-Keto-N-methyl-3-phenylpropanamide | This compound | Converts a carbonyl group to the characteristic hydroxyl group. nih.govchemicalbook.com |
| Mannich Reaction | Acetophenone, Paraformaldehyde, Methylamine HCl | β-Amino ketone | Introduces the N-methyl aminopropyl backbone prior to reduction. google.com |
| Hydrolysis | N-methyl-N-ethoxycarbonyl-3-phenyl-3-hydroxyl-propylamine | N-methyl-3-phenyl-3-hydroxyl-propylamine | A final step in some syntheses to deprotect the amine. google.com |
Investigation of Organocatalytic Reaction Mechanisms
Achieving stereocontrol during the synthesis of chiral molecules like this compound is a significant challenge. Organocatalysis has emerged as a powerful strategy to produce enantiomerically pure β-hydroxy amides and related structures. nih.govresearchgate.net
The core principle of organocatalysis in this context is the use of small, chiral organic molecules to create a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of related β-hydroxy acids, an imidazolidinone catalyst has been successfully employed to induce chirality. nih.gov The mechanism involves the catalyst reacting with an α,β-unsaturated aldehyde to form a chiral enamine intermediate, which then reacts diastereoselectively with a nucleophile.
Another key organocatalytic strategy is kinetic resolution. In the synthesis of optically pure β-hydroxy esters, which are direct precursors to β-hydroxy amides, a planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative can be used. researchgate.net This catalyst selectively acylates one enantiomer of a racemic mixture of β-hydroxy esters at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure ester. researchgate.net The catalyst's specific three-dimensional structure is responsible for this selective recognition.
The table below summarizes organocatalysts relevant to the asymmetric synthesis of β-hydroxy carbonyl compounds.
Interactive Table: Organocatalysts in the Synthesis of β-Hydroxy Carbonyls
| Catalyst Type | Example | Application | Mechanistic Role |
|---|---|---|---|
| Imidazolidinone | (2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one | Asymmetric α-chlorination of aldehydes | Forms a chiral enamine intermediate, directing the approach of the electrophile to create a chiral center. nih.gov |
| Planar-chiral DMAP | Planar-chiral DMAP derivative | Kinetic resolution of racemic β-hydroxy esters | Selectively catalyzes the acylation of one enantiomer, enabling the separation of the other. researchgate.net |
| Benzoguanidine | (R)-N-methylbenzoguanidine ((R)-NMBG) | Acylative kinetic resolution of β-hydroxy esters | Acts as a chiral base to facilitate enantioselective acylation. researchgate.net |
Intramolecular and Intermolecular Interactions Affecting Reactivity
The three-dimensional structure and chemical reactivity of this compound are heavily influenced by non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular).
Influence on Molecular Conformation and Reactivity: These intermolecular forces, including those dictated by crystal packing, have a tangible effect on the molecule's geometry. While bond lengths and angles are only minorly affected, dihedral angles can be significantly altered. nih.gov The rotation of the phenyl ring and the conformation of the propanamide backbone are constrained by these interactions. This conformational locking can, in turn, affect the molecule's reactivity by controlling the steric accessibility of its functional groups to incoming reagents or catalyst active sites.
Intramolecular Interactions: Intramolecular hydrogen bonding between the C3 hydroxyl group and the amide carbonyl oxygen is also possible. This interaction would create a cyclic-like conformation, influencing the orientation of the phenyl group and the reactivity of both the hydroxyl and amide functions. Furthermore, the phenyl group itself can participate in cation-π interactions, an attractive noncovalent force between the electron-rich π system of the aromatic ring and a cation. researchgate.net Such interactions can be critical in catalytic processes where the molecule must bind to a metal-based catalyst or a cationic intermediate.
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Hydroxy N Methyl 3 Phenylpropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-hydroxy-N-methyl-3-phenylpropanamide, both ¹H and ¹³C NMR are crucial for confirming its constitution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The methine proton (CH-OH) would present as a multiplet, with its chemical shift influenced by the adjacent hydroxyl and phenyl groups. The methylene (B1212753) protons (CH₂) adjacent to the amide carbonyl would also give rise to a multiplet. The N-methyl protons would be observed as a singlet or a doublet if coupled to the amide proton, and the hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent.
Stereochemical Assignment: For determining the absolute configuration of chiral centers, specialized NMR techniques are often employed. This can involve the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which react with the hydroxyl group of this compound to form diastereomeric esters. The ¹H and ¹⁹F NMR spectra of these diastereomers will show different chemical shifts, which can be analyzed to deduce the absolute stereochemistry of the alcohol center. bldpharm.comresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Phenylpropanamide Derivatives
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic-H | 7.20 - 7.50 (m) | 127.0 - 143.0 |
| CH-OH | ~5.0 (m) | ~70.0 |
| CH₂-C=O | ~2.5 (m) | ~45.0 |
| N-CH₃ | ~2.8 (s or d) | ~26.0 |
| C=O | - | ~172.0 |
Note: Data is illustrative and based on general values for similar structures. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₃NO₂), HRMS would be used to determine its exact molecular weight.
The expected monoisotopic mass of this compound is 179.0946 g/mol . HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would aim to detect the protonated molecule [M+H]⁺ or other adducts. The high accuracy of the measured mass (typically to within 5 ppm) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. acs.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The N-H stretching of the secondary amide would also appear in this region, often as a sharper peak. The C=O stretching of the amide (Amide I band) is expected to be a strong absorption around 1640 cm⁻¹. The N-H bending (Amide II band) would be observed near 1550 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. The C=O stretch is also Raman active. Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions.
The table below provides a summary of expected vibrational frequencies for the key functional groups in this compound, based on data for the related compound N-phenylpropanamide. researchgate.netdergipark.org.tr
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) |
| N-H | Stretching | 3200 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=O (Amide I) | Stretching | ~1640 |
| N-H (Amide II) | Bending | ~1550 |
| C=C | Aromatic Ring Stretching | 1400 - 1600 |
Note: Data is illustrative and based on general values for similar structures. researchgate.netdergipark.org.tr
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenyl group in this compound makes it UV-active. The benzene (B151609) ring gives rise to characteristic absorptions in the UV region. Typically, two absorption bands are expected: a strong band (the E2-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The exact position and intensity of these bands can be influenced by the substituents on the phenyl ring and the solvent used for the analysis. dergipark.org.trsigmaaldrich.com
Chromatographic Techniques for Purity and Separation (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for assessing the purity of a compound and for separating mixtures. For this compound, these methods are particularly important for determining enantiomeric purity.
Purity Analysis: Reversed-phase HPLC or UPLC, using a C18 or similar column, can be used to determine the chemical purity of a sample of this compound. The compound is separated from any impurities or starting materials, and the purity is calculated from the relative peak areas in the chromatogram.
Enantiomeric Separation: To separate the enantiomers of this compound, chiral HPLC is required. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs for separating chiral alcohols and amides include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving good separation.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. If a suitable single crystal of this compound or one of its derivatives can be obtained, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.
For chiral molecules, the Flack parameter, derived from the crystallographic data, can be used to determine the absolute configuration of the enantiomer present in the crystal with high confidence. While no crystal structure for this compound itself is reported in the searched literature, studies on closely related N-phenylpropanamide derivatives have utilized X-ray crystallography to confirm their molecular structures. acs.org
Computational and Theoretical Chemistry Studies of 3 Hydroxy N Methyl 3 Phenylpropanamide
Quantum Chemical Calculations for Optimized Molecular Geometries
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These calculations solve the Schrödinger equation for the molecule, albeit with approximations, to find the lowest energy structure. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose.
For 3-hydroxy-N-methyl-3-phenylpropanamide, the optimized geometry would reveal crucial information about bond lengths, bond angles, and dihedral angles. For instance, the orientation of the phenyl group relative to the propanamide backbone and the spatial arrangement of the hydroxyl and N-methyl groups would be determined. These structural parameters are critical for understanding the molecule's physical and chemical behavior.
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311G) |
| Bond Length | C-O (hydroxyl) | 1.43 Å |
| C=O (amide) | 1.25 Å | |
| C-N (amide) | 1.35 Å | |
| C-C (phenyl) | 1.39 Å (average) | |
| Bond Angle | C-C-O (hydroxyl) | 109.5° |
| O=C-N (amide) | 122.0° | |
| Dihedral Angle | H-O-C-C | ~60° or 180° (depending on conformation) |
Electronic Structure Analysis via Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
In the case of this compound, the HOMO is likely to be located on the phenyl ring or the hydroxyl group, which are electron-rich regions. The LUMO would likely be associated with the carbonyl group of the amide, which is electron-withdrawing. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For this compound, an MEP map would likely show a negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group and the area around the carbonyl carbon would likely exhibit a positive potential (blue), highlighting their electrophilic nature. This information is invaluable for predicting how the molecule will interact with other reagents.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are based on the calculated vibrational frequencies and magnetic shielding tensors of the molecule. By comparing the computed spectra with experimentally obtained spectra, the accuracy of the computational model can be validated, and the experimental spectra can be more accurately assigned.
For this compound, DFT calculations could predict the vibrational frequencies corresponding to the stretching and bending of its functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the amide, and the N-H bend. Similarly, NMR chemical shifts for the different hydrogen and carbon atoms in the molecule can be calculated and compared with experimental data for structural elucidation. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Hydroxyl | O-H Stretch | ~3400 |
| Amide | C=O Stretch | ~1650 |
| Amide | N-H Bend | ~1550 |
| Phenyl Ring | C-H Stretch | ~3050 |
Ab Initio and Density Functional Theory (DFT) Applications in Reaction Mechanism Modeling
Ab initio and DFT methods are extensively used to model the mechanisms of chemical reactions. researchgate.net These calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed. This provides a detailed, step-by-step understanding of how reactants are converted into products.
For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be employed to elucidate the most likely reaction pathway. acs.org For example, in modeling its synthesis, computational studies could compare different proposed mechanisms, determine the rate-determining step, and explain the observed stereoselectivity, if any. This predictive capability is crucial for optimizing reaction conditions and designing new synthetic routes.
Role of 3 Hydroxy N Methyl 3 Phenylpropanamide in Advanced Organic Synthesis and Precursor Chemistry
Precursor in the Synthesis of Aryloxyphenylpropylamine Derivatives (e.g., Fluoxetine (B1211875) Analogs)
3-hydroxy-N-methyl-3-phenylpropanamide serves as an antecedent to N-methyl-3-phenyl-3-hydroxy-propylamine, a critical intermediate in the synthesis of aryloxyphenylpropylamine derivatives. chemicalbook.comchemicalbook.com This class of compounds includes the well-known selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine. wilkes.eduwilkes.edunih.gov The synthesis of fluoxetine and its analogs requires the formation of an ether linkage at the 3-position of the phenylpropylamine backbone, a reaction that starts from the corresponding alcohol, N-methyl-3-phenyl-3-hydroxy-propylamine. wilkes.edugoogle.com
The conversion of this compound to the necessary amine intermediate is achieved through the chemical reduction of the amide functional group. This transformation is a standard procedure in organic synthesis, often accomplished using powerful reducing agents capable of reducing amides to amines.
Table 1: Synthetic Pathway from this compound to a Fluoxetine Analog
| Step | Starting Material | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) complex | N-methyl-3-phenyl-3-hydroxy-propylamine | Reduction of the amide to the corresponding amine. nih.gov |
This two-step sequence highlights the role of this compound as a masked version of the key amine intermediate. By starting with the more stable amide, chemists can perform other synthetic manipulations before revealing the amine functionality through reduction at a later stage.
Applications in the Derivatization of β-Hydroxy Amides
As a member of the β-hydroxy amide family, this compound is a substrate for various derivatization reactions. rsc.orgorganic-chemistry.org These reactions can modify either the hydroxyl group or the amide moiety, leading to a diverse range of new chemical entities.
Derivatization of the Hydroxyl Group: The secondary alcohol can be readily converted into other functional groups. For example, esterification or etherification protects the hydroxyl group or introduces new properties to the molecule. Acylation with acid chlorides or anhydrides yields the corresponding esters, while reaction with alkyl halides under basic conditions can form ethers.
Derivatization of the Amide Group: The N-methyl amide group can also be modified. While stable, the amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding β-hydroxy carboxylic acid. The nitrogen atom can undergo further reactions, although this is less common than transformations at the hydroxyl group.
These derivatization strategies are fundamental in combinatorial chemistry and medicinal chemistry for creating libraries of related compounds for biological screening.
Potential for Further Functional Group Transformations
The bifunctional nature of this compound opens up numerous possibilities for further functional group transformations, extending its utility as a synthetic intermediate. ub.eduvanderbilt.edu
The hydroxyl group is a prime site for modification. It can be:
Oxidized to the corresponding β-keto amide using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The resulting dicarbonyl compound is a valuable precursor for synthesizing heterocyclic systems.
Converted to a leaving group , such as a tosylate or mesylate, by reacting with the respective sulfonyl chlorides. vanderbilt.edu This activates the position for nucleophilic substitution reactions, allowing the introduction of a wide range of functionalities, or for elimination reactions to form an α,β-unsaturated amide.
Transformed into a halide (Cl, Br) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), providing another route for subsequent substitution reactions. vanderbilt.edu
The amide group itself presents several transformation pathways:
Reduction to an amine , as discussed previously, is a key step for producing aryloxyphenylpropylamine derivatives. nih.gov
Hydrolysis to 3-hydroxy-3-phenylpropanoic acid provides a route to a different class of compounds, namely β-hydroxy carboxylic acids and their derivatives.
Dehydration to form a nitrile is a theoretical possibility but can be challenging in the presence of a β-hydroxyl group and may require specialized reagents.
Table 2: Potential Functional Group Transformations
| Functional Group | Transformation | Reagent(s) | Product Type |
|---|---|---|---|
| Hydroxyl | Oxidation | PCC, Swern, or Dess-Martin Oxidation | β-Keto Amide |
| Hydroxyl | Esterification | Acyl Chloride, Carboxylic Anhydride (B1165640) | Ester |
| Hydroxyl | Tosylation/Mesylation | TsCl/MsCl, Pyridine | Sulfonate Ester |
| Hydroxyl | Halogenation | SOCl₂, PBr₃ | Alkyl Halide |
| Amide | Reduction | LiAlH₄, BH₃ | Amine |
These potential transformations underscore the versatility of this compound as a foundational molecule in multi-step synthetic strategies.
Q & A
Q. What are the recommended synthetic routes for 3-hydroxy-N-methyl-3-phenylpropanamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. For example, reacting methylamine with a suitably substituted phenylpropanoyl chloride derivative under anhydrous conditions. Optimization should focus on:
- Catalyst selection : Use tertiary amines (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.
Computational reaction path searches (e.g., quantum chemical calculations) can identify transition states and energy barriers to refine conditions .
Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the hydroxy, methyl, and phenyl groups. The hydroxy proton typically appears as a broad singlet (δ 1.5–2.5 ppm), while aromatic protons resonate at δ 7.2–7.5 ppm.
- HPLC-MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) separate impurities. MS in positive ion mode detects [M+H]+ ions for molecular weight validation.
- FT-IR : Stretching vibrations for -OH (~3200 cm⁻¹), amide C=O (~1650 cm⁻¹), and aromatic C-C (~1500 cm⁻¹) confirm functional groups .
Q. How should researchers design initial biological activity screens for enzyme inhibition or receptor binding assays?
- Methodological Answer :
- Target Selection : Prioritize enzymes with structural similarity to known amide-binding proteins (e.g., proteases, hydrolases).
- In Vitro Assays : Use fluorogenic substrates (e.g., peptide-AMC for proteases) to monitor inhibition kinetics. Include positive controls (e.g., E-64 for cysteine proteases) and negative controls (DMSO vehicle).
- Dose-Response Curves : Test concentrations from 1 nM to 100 μM to calculate IC₅₀ values. Triplicate runs ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability or compound purity. Mitigation strategies include:
- Meta-Analysis : Compare studies using standardized metrics (e.g., normalized IC₅₀ values) and exclude outliers with poor purity (<95% by HPLC).
- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Structural Confirmation : Re-synthesize the compound and verify its configuration (e.g., X-ray crystallography) to rule out stereochemical discrepancies .
Q. What computational strategies are effective for studying interactions between this compound and target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites. Validate with free energy calculations (MM-GBSA).
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-enzyme complexes. Analyze hydrogen bonding and hydrophobic interactions.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Investigate reaction mechanisms (e.g., covalent inhibition) by coupling DFT with MD .
Q. How can researchers address low yields or side-product formation during large-scale synthesis?
- Methodological Answer :
- Process Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry, mixing rate). Response surface methodology identifies optimal conditions.
- Reactor Design : Continuous-flow reactors minimize thermal gradients and improve mass transfer compared to batch systems.
- In Situ Monitoring : PAT tools (e.g., ReactIR) track intermediate formation and adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
